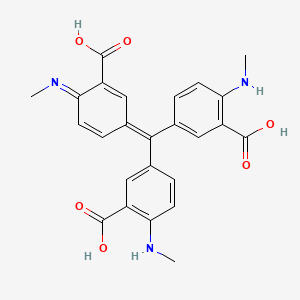
Bis(3-carboxy-4-(methylamino)phenyl)(3-carboxylate-4-(methylamino)phenyl)methylium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(3-carboxy-4-(methylamino)phenyl)(3-carboxylate-4-(methylamino)phenyl)methylium is a complex organic compound with the molecular formula C24H21N3O6. It is known for its unique structure, which includes multiple carboxyl and methylamino groups, making it a subject of interest in various fields of scientific research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-carboxy-4-(methylamino)phenyl)(3-carboxylate-4-(methylamino)phenyl)methylium typically involves multi-step organic reactions. One common method includes the condensation of 3-carboxy-4-(methylamino)phenyl derivatives under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure consistent quality and yield, which are crucial for its application in various industries .
化学反応の分析
Types of Reactions
Bis(3-carboxy-4-(methylamino)phenyl)(3-carboxylate-4-(methylamino)phenyl)methylium undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Various substitution reactions can occur, particularly at the amino and carboxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
科学的研究の応用
Bis(3-carboxy-4-(methylamino)phenyl)(3-carboxylate-4-(methylamino)phenyl)methylium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Bis(3-carboxy-4-(methylamino)phenyl)(3-carboxylate-4-(methylamino)phenyl)methylium involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis .
類似化合物との比較
Similar Compounds
- Bis(3-carboxy-4-(methylamino)phenyl)methylium
- Bis(3-carboxylate-4-(methylamino)phenyl)methylium
- Bis(3-carboxy-4-(methylamino)phenyl)(3-carboxylate-4-(methylamino)phenyl)ethylium
Uniqueness
Bis(3-carboxy-4-(methylamino)phenyl)(3-carboxylate-4-(methylamino)phenyl)methylium is unique due to its specific arrangement of carboxyl and methylamino groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
CAS番号 |
83783-62-4 |
|---|---|
分子式 |
C25H23N3O6 |
分子量 |
461.5 g/mol |
IUPAC名 |
5-[[3-carboxy-4-(methylamino)phenyl]-(3-carboxy-4-methyliminocyclohexa-2,5-dien-1-ylidene)methyl]-2-(methylamino)benzoic acid |
InChI |
InChI=1S/C25H23N3O6/c1-26-19-7-4-13(10-16(19)23(29)30)22(14-5-8-20(27-2)17(11-14)24(31)32)15-6-9-21(28-3)18(12-15)25(33)34/h4-12,26-27H,1-3H3,(H,29,30)(H,31,32)(H,33,34) |
InChIキー |
ZULHMUBGFATPLG-UHFFFAOYSA-N |
正規SMILES |
CNC1=C(C=C(C=C1)C(=C2C=CC(=NC)C(=C2)C(=O)O)C3=CC(=C(C=C3)NC)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(E)-but-2-enyl]morpholin-2-one](/img/structure/B13787900.png)
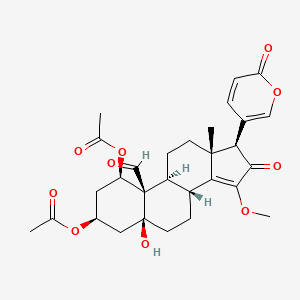
![4-[4-Phenyl-2-(6-(trifluoromethyl)pyridin-3-YL)pyrimidin-5-YL]quinoline](/img/structure/B13787913.png)

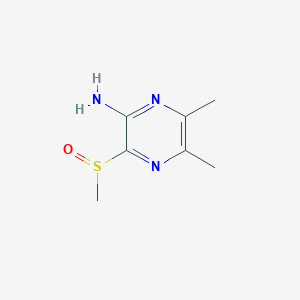
![Spiro[1,3-diazolidine-5,5'-2H,3H,4H-benzo[F]oxepane]-2,4-dione](/img/structure/B13787927.png)
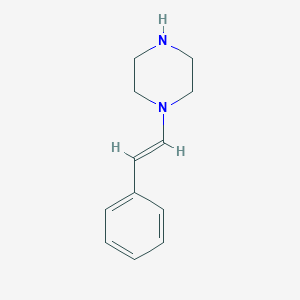
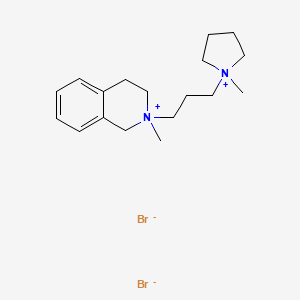
![6-Amino-4H,7H-[1,3]dithiino[5,4-d]pyrimidin-8-one](/img/structure/B13787944.png)
![2-[(2,4-Diaminophenyl)azo]-4,6-dinitrophenol](/img/structure/B13787954.png)



![1-hydroxy-4-[(2-methylphenyl)diazenyl]naphthalene-2-carboxylic acid](/img/structure/B13787975.png)
